methyl 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylate
Overview
Description
Methyl 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylate is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a tert-butyl group, a methyl group, and a carboxylate ester group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylate typically involves the reaction of tert-butyl hydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. This is followed by esterification with methanol to introduce the methyl ester group. The reaction conditions often require a catalyst, such as sulfuric acid, and are carried out under reflux to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced catalysts can further enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols.
Scientific Research Applications
Methyl 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex pyrazole derivatives, which are valuable in medicinal chemistry and material science.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Methyl tert-butyl ether (MTBE): An organic compound with a similar tert-butyl group but different functional groups and applications.
tert-Butyl alcohol: Another compound with a tert-butyl group, used primarily as a solvent and intermediate in organic synthesis.
tert-Butyl-substituted indoles: Compounds with tert-butyl groups attached to indole rings, studied for their biological activities.
Uniqueness
Methyl 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile intermediate in various synthetic pathways.
Biological Activity
Methyl 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article explores the compound's synthesis, biological properties, and mechanisms of action, supported by data tables and case studies.
Overview of Pyrazole Derivatives
Pyrazoles are a class of compounds known for their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The structural diversity among pyrazole derivatives allows for the exploration of various pharmacological effects. This compound is particularly interesting due to its potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step chemical reactions that include the formation of the pyrazole ring followed by carboxylation. The synthetic route may vary but generally adheres to established protocols for creating substituted pyrazoles.
Antifungal Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant antifungal properties. For instance, a related compound in the pyrazole family showed higher antifungal activity against several phytopathogenic fungi than traditional fungicides like boscalid . The mechanism often involves inhibition of key enzymes in fungal metabolism, such as succinate dehydrogenase (SDH), where molecular docking studies indicate strong binding affinity .
Anti-inflammatory Properties
Pyrazoles are also recognized for their anti-inflammatory effects. A review highlighted various pyrazole derivatives, including those with a similar structure to this compound, which exhibited potent inhibition of cyclooxygenase enzymes (COX-1 and COX-2). These compounds demonstrated significant anti-inflammatory activity in animal models, suggesting potential as nonsteroidal anti-inflammatory drugs (NSAIDs) .
Anticancer Activity
Research has indicated that certain pyrazole derivatives act as inhibitors of lactate dehydrogenase (LDH), an enzyme critical in cancer metabolism. Inhibiting LDH can reduce lactate production and impede cancer cell growth. Compounds structurally related to this compound have shown low nanomolar inhibition against LDHA and LDHB in cell lines, indicating promising anticancer activity .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds in this class often inhibit key metabolic enzymes, disrupting cellular processes in pathogens or cancer cells.
- Binding Affinity : Molecular docking studies reveal strong interactions with target proteins, suggesting effective binding that leads to biological effects .
Data Summary
Activity | Target | IC50/Activity Level | Reference |
---|---|---|---|
Antifungal | Fungal SDH | Higher than boscalid | |
Anti-inflammatory | COX-1/COX-2 | Significant inhibition | |
Anticancer | LDHA/LDHB | Low nM inhibition |
Case Studies
In one notable study, a series of pyrazole derivatives were evaluated for their COX inhibitory activity using carrageenan-induced edema models. The most potent compounds exhibited significant edema reduction compared to standard treatments . Another study focused on the anticancer potential of similar compounds, demonstrating robust inhibition of lactate production in pancreatic cancer cells .
Properties
IUPAC Name |
methyl 1-tert-butyl-5-methylpyrazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-7-8(9(13)14-5)6-11-12(7)10(2,3)4/h6H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQOZXFDKIAJZTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C(C)(C)C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40678888 | |
Record name | Methyl 1-tert-butyl-5-methyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40678888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
950858-97-6 | |
Record name | Methyl 1-tert-butyl-5-methyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40678888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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